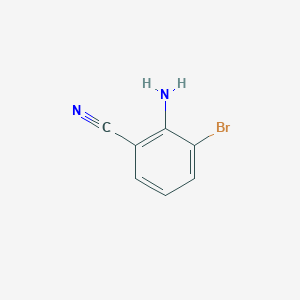

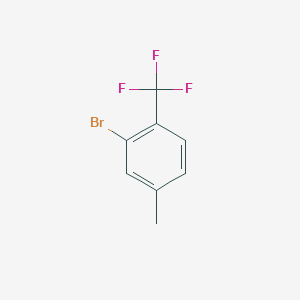

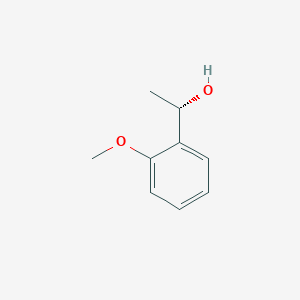

![molecular formula C7H10N4 B168709 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 197355-52-5](/img/structure/B168709.png)

2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazole derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole”, often involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines . The synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of “2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole” is based on the 1,2,4-triazole scaffold, which is a five-membered ring of two carbon atoms and three nitrogen atoms . This structure is known to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied both in solution and in film . There are two different reaction pathways: (1) Under visible light illumination, the reactive species are the lowest excited state of the dimer of the triazole dyes . (2) Under ultraviolet light illumination, the reactive species is the upper excited state of the monomeric triazole dye .作用機序

The mechanism of action of 1,2,4-triazole derivatives is not fully understood, but it is thought that these compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

特性

IUPAC Name |

2-propan-2-yl-3H-pyrazolo[1,5-b][1,2,4]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5(2)7-9-6-3-4-8-11(6)10-7/h3-5H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBWSAHFHIJKRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=NN2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

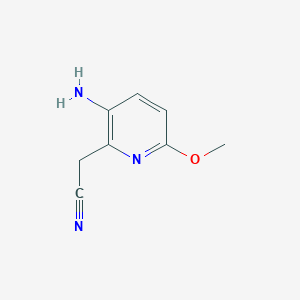

![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)